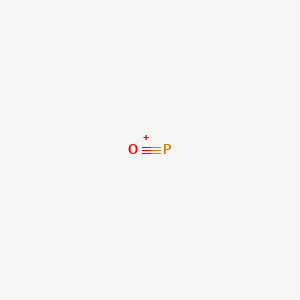

Oxidophosphorus(1+)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

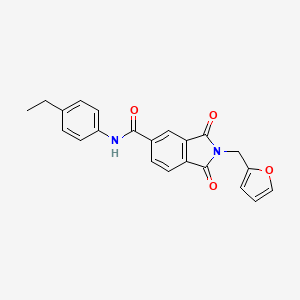

Oxidophosphorus(1+) is a phosphorus oxide.

Applications De Recherche Scientifique

Kinetic Analysis in Acetylcholinesterase Interactions

Research has shown that Oxidophosphorus(1+) compounds are crucial in studying interactions with acetylcholinesterase (AChE), particularly in relation to organophosphorus compounds (OP). These interactions are fundamental in understanding the treatment of OP toxicity, which is primarily caused by the inhibition of AChE. Oximes, which reactivate inhibited AChE, are significant in medical treatments for OP toxicity. The structural characteristics of both the OPs and the phosphyl-AChE-complex heavily influence the inhibitory potency of OPs and the reactivating potency of oximes (Worek, Thiermann, Szinicz, & Eyer, 2004).

Organophosphorus Insecticide Transformations

Oxidophosphorus(1+) plays a role in the transformation of organophosphorus (OP) compounds. Certain OP compounds transform into oxon forms, which inhibit AChE and exhibit toxic activity. Studies suggest that specific oxon derivatives of S-alkyl phosphorothiolates and phosphoramidates are crucial in insecticidal activities, despite being poor AChE inhibitors. Understanding these transformations is vital in the context of pesticide application and toxicity (Kasagami, Miyamoto, & Yamamoto, 2002).

Oxime Functionality in Surfactant Self-Assembly

Oximes derived from Oxidophosphorus(1+) are significant in detoxification and decontamination strategies against organophosphorus-containing nerve agents and pesticides. The study of oxime reactivity in various systems, including micellar kinetic studies, provides crucial insights into detoxification chemistry. The research on oxime ions in different micellar systems is essential for understanding their role in counteracting organophosphate toxicity (Singh et al., 2015).

Phosphate Homeostasis in Plant Biology

Oxidophosphorus(1+) is relevant in plant biology, specifically in the context of phosphate homeostasis in rice. Studies have identified and analyzed the expression of genes related to phosphate homeostasis, showing that these genes regulate root system responses to phosphate deficiency. This research is critical for understanding how plants adapt to nutrient limitations, with potential implications for agriculture (Cao et al., 2016).

Inhibition and Reactivation Kinetics with AChE

Oxidophosphorus(1+) compounds are involved in the inhibition and reactivation kinetics of AChE, particularly in the context of nerve agents and pesticides. Understanding these kinetics is essential for developing medical countermeasures against OP exposure. The study of Oxidophosphorus(1+)-related compounds provides insights into the effectiveness of various oximes in reactivating AChE inhibited by different OP agents (Aurbek et al., 2006).

Propriétés

Formule moléculaire |

OP+ |

|---|---|

Poids moléculaire |

46.973 g/mol |

Nom IUPAC |

phosphanylidyneoxidanium |

InChI |

InChI=1S/OP/c1-2/q+1 |

Clé InChI |

OWAFMGZRZPLCGM-UHFFFAOYSA-N |

SMILES |

[O+]#P |

SMILES canonique |

[O+]#P |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[(1E,2Z)-2-methyl-3-phenylprop-2-en-1-ylidene]pyridine-3-carbohydrazide](/img/structure/B1235952.png)

![(1R,3R,5S,8S,9S,12S,13R,14R)-1-hydroxy-13-methyl-14-prop-1-en-2-yl-4,7,10-trioxapentacyclo[6.4.1.19,12.03,5.05,13]tetradecane-6,11-dione](/img/structure/B1235956.png)

![4-[[2-(4-Ethyl-1-piperazinyl)-2-oxoethyl]thio]-1-methyl-2-quinolinone](/img/structure/B1235958.png)

![5-(3,4-dimethoxyphenyl)-3-(2-furanylmethyl)-4-imino-5H-[1]benzopyrano[2,3-d]pyrimidin-8-ol](/img/structure/B1235962.png)

![2,3-Dimethoxy-12H-[1,3]dioxolo[5,6]indeno[1,2-C]isoquinolin-6-ium](/img/structure/B1235972.png)